D-(-)-Norgestrel 17-Acetate-d3 D-(-)-Norgestrel 17-Acetate-d3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207070
InChI:
SMILES:
Molecular Formula: C₂₃H₂₇D₃O₃
Molecular Weight: 357.5

D-(-)-Norgestrel 17-Acetate-d3

CAS No.:

Cat. No.: VC0207070

Molecular Formula: C₂₃H₂₇D₃O₃

Molecular Weight: 357.5

* For research use only. Not for human or veterinary use.

D-(-)-Norgestrel 17-Acetate-d3 -

Specification

Molecular Formula C₂₃H₂₇D₃O₃
Molecular Weight 357.5

Introduction

Overview

D-(-)-Norgestrel 17-Acetate-d3 is a deuterium-labeled analog of D-(-)-Norgestrel 17-Acetate, a synthetic progestational steroid impurity critical in pharmaceutical quality control and pharmacokinetic research. This compound serves as an internal standard in mass spectrometry-based assays for quantifying norgestrel metabolites, enabling precise tracking of hormonal contraceptives in biological matrices .

Chemical Identity and Structural Characteristics

Molecular Composition

D-(-)-Norgestrel 17-Acetate-d3 has the molecular formula C₂₃H₂₇D₃O₃ and a molecular weight of 357.5 g/mol. The deuterium substitution occurs at the acetyloxy group (-OAc-d3), as confirmed by its IUPAC name:

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl acetate-d3 .

Key Structural Features:

  • Stereochemistry: The compound retains the (8R,9S,10R,13S,14S,17R) configuration of its non-deuterated parent, ensuring identical receptor-binding properties .

  • Deuterium Labeling: Three deuterium atoms replace hydrogens in the acetyl group, enhancing mass spectrometric detection without altering biochemical activity .

PropertyValueSource
Molecular FormulaC₂₃H₂₇D₃O₃
Molecular Weight357.5 g/mol
Purity>95% (HPLC)
Storage Conditions-20°C, protected from light

Synthesis and Analytical Applications

Synthesis Strategy

The synthesis involves deuteration of D-(-)-Norgestrel 17-Acetate via isotopic exchange or chemical incorporation of deuterium into the acetyl moiety. This process ensures minimal structural deviation while introducing a detectable isotopic signature for analytical purposes .

Role in Quantitative Bioanalysis

As an internal standard, D-(-)-Norgestrel 17-Acetate-d3 is pivotal in ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS). For example, a validated method achieved a lower limit of quantification (LLOQ) of 20 pg/mL for 17-desacetyl norgestimate (a norgestrel metabolite) in human plasma, with intra- and inter-run precision <10% .

Advantages Over Non-Deuterated Analogs:

  • Matrix Effect Compensation: Co-elution with analytes neutralizes ionization variability caused by plasma proteins .

  • Enhanced Sensitivity: Deuterium labeling reduces background noise, enabling sub-picogram detection .

Pharmacokinetic and Pharmacodynamic Relevance

Metabolic Pathways

Norgestrel derivatives like D-(-)-Norgestrel 17-Acetate-d3 are metabolized by cytochrome P450 3A4 (CYP3A4) into active species such as 17-desacetyl norgestimate and levonorgestrel. The deuterated analog aids in mapping these pathways, revealing a metabolite half-life of 12–30 hours, compared to <5 hours for the parent drug .

Clinical Implications

  • Drug-Drug Interactions: Concurrent use with CYP3A4 inhibitors (e.g., grapefruit juice) or inducers (e.g., St. John’s Wort) alters norgestrel bioavailability, necessitating precise monitoring .

  • Contraceptive Efficacy: Accurate quantification ensures optimal dosing in formulations like norgestimate/ethinyl estradiol tablets .

Research and Regulatory Significance

Quality Control in Pharmaceuticals

D-(-)-Norgestrel 17-Acetate-d3 is used to quantify impurities in norgestrel APIs, ensuring compliance with pharmacopeial standards (e.g., USP, EP) . For instance, its non-deuterated form is listed as Norgestrel USP Related Compound A, with acceptance thresholds <0.1% in final products .

Neuroscientific Applications

Emerging studies link progestins like norgestrel to gray matter volume changes in brain regions such as the fusiform gyrus and frontal cortex. Deuterated analogs enable precise hormone-level correlations with neuroimaging findings .

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